molecular formula C28H30O10S2 B13416766 [(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate

[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate

Cat. No.: B13416766
M. Wt: 590.7 g/mol
InChI Key: TVIGNGQRCAEWRQ-AEEDLNABSA-N
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Description

[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its intricate molecular architecture, which includes multiple functional groups and stereocenters, making it a valuable subject of study in synthetic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate typically involves multiple steps, starting from simpler precursor molecules. The key steps in the synthetic route include:

    Formation of the Pyrano[3,2-d][1,3]dioxin Core: This step involves the cyclization of appropriate precursors to form the hexahydropyrano[3,2-d][1,3]dioxin ring system.

    Introduction of Functional Groups:

    Final Coupling: The final step typically involves the coupling of the intermediate with phenylmethanesulfonate under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound, if applicable, would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Addition: Addition reactions can be used to add new groups to the compound, particularly at sites of unsaturation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H30O10S2

Molecular Weight

590.7 g/mol

IUPAC Name

[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate

InChI

InChI=1S/C28H30O10S2/c1-33-28-26(38-40(31,32)19-21-13-7-3-8-14-21)25(37-39(29,30)18-20-11-5-2-6-12-20)24-23(35-28)17-34-27(36-24)22-15-9-4-10-16-22/h2-16,23-28H,17-19H2,1H3/t23-,24-,25+,26-,27-,28+/m1/s1

InChI Key

TVIGNGQRCAEWRQ-AEEDLNABSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)OS(=O)(=O)CC4=CC=CC=C4)OS(=O)(=O)CC5=CC=CC=C5

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OS(=O)(=O)CC4=CC=CC=C4)OS(=O)(=O)CC5=CC=CC=C5

Origin of Product

United States

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